molecular formula C8H13NO4 B055943 Methyl 2-cyano-4,4-dimethoxybutanoate CAS No. 113410-42-7

Methyl 2-cyano-4,4-dimethoxybutanoate

Cat. No. B055943
CAS RN: 113410-42-7
M. Wt: 187.19 g/mol
InChI Key: DOWUFBGICSGGOF-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4,4-dimethoxybutanoate, also known as Methyl 2-cyano-4,4-dimethoxybutyrate, is a chemical compound with the molecular formula C10H15NO4. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis due to its versatile reactivity. In

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reactivity makes it a valuable building block for the synthesis of various compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has several advantages for lab experiments. It is readily available and has a high yield during synthesis. It is also versatile and can be used as a building block for the synthesis of various compounds. However, its reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate in scientific research. One potential application is in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anti-inflammatory properties. It could also be used in the synthesis of novel materials, such as liquid crystals and polymers. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is a versatile chemical compound with a wide range of scientific research applications. Its reactivity makes it a valuable building block for the synthesis of various compounds, including pharmaceuticals and materials. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its potential applications and effects.

Scientific Research Applications

Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of novel materials, such as liquid crystals and polymers.

properties

CAS RN

113410-42-7

Product Name

Methyl 2-cyano-4,4-dimethoxybutanoate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 2-cyano-4,4-dimethoxybutanoate

InChI

InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3

InChI Key

DOWUFBGICSGGOF-UHFFFAOYSA-N

SMILES

COC(CC(C#N)C(=O)OC)OC

Canonical SMILES

COC(CC(C#N)C(=O)OC)OC

synonyms

Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vigorously stirred suspension of sodium hydride (36 g, 1.5 mole) in a mixture of 1400 ml of anhydrous N,N-dimethylformamide and 450 ml of anhydrous benzene was cooled to -10° C. under an argon atmosphere and methyl cyanoacetate (163.5 g, 1.65 mole) dissolved in 150 ml of anhydrous benzene was added dropwise over a period of 60 minutes. The temperature of this solution was allowed to slowly reach the room temperature and further stirred for 60 minutes until all the sodium hydride dissolved. A solution of bromoacetaldehyde dimethyl acetal (228.2 g, 1.35 mole) was added at once and the temperature of the reaction mixture was slowly rised to about 100° C. over a period of 60 minutes and further maintained for additional 120 minutes until the precipitation of all NaBr occurred. The solution was filtered, and the filtrate was concentrated to a small volume by evaporation under vacuum and then partitioned between ether and water. The ether portion was washed with water, dried over anhydrous Na2SO4 which was then removed by filtration, and evaporated to leave a liquid residue. This liquid was distilled at reduced pressure. The fraction distilling at 65°-68° C. and 0.15 Torr was collected yielding 83.2 g (32.9% theory).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
163.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
228.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1400 mL
Type
solvent
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

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